molecular formula C24H27FN2O3S B2648336 3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one CAS No. 892768-48-8

3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one

Cat. No. B2648336
CAS RN: 892768-48-8
M. Wt: 442.55
InChI Key: YDRBQZQHGJFAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a quinolinone derivative, which is a class of compounds that have a wide range of biological activities. The quinolinone core is a bicyclic structure that consists of a benzene ring fused to a pyridone ring . This compound also has a sulfonyl group attached to a 4-ethylphenyl group, a fluorine atom, and a 3-methylpiperidin-1-yl group. These functional groups could potentially contribute to its biological activity .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a quinolinone core with various substituents. The presence of these different functional groups could potentially affect the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These could include its solubility, stability, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of 2-Substituted Quinoxalines : Research on the synthesis of a wide range of 2-substituted quinoxalines, including derivatives with various functional groups, highlights the versatility of quinoline derivatives in creating compounds with potential biological activity (Didenko et al., 2015).

  • Antitumor Applications : The synthesis of 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones via Sonogashira reactions indicates the potential of quinoline derivatives in developing antitumor agents with selective inhibition of cancer cell lines (McCarroll et al., 2007).

  • Fluorophore Development : The synthesis and characterization of zinc(II)-specific fluorophores based on quinoline derivatives demonstrate their application in studying biological zinc(II), indicating a role in biochemical research and imaging (Mahadevan et al., 1996).

Chemical Reactions and Catalysis

  • Catalytic Activity : Research on the use of titanium nanomaterial-based sulfonic acid catalysts for the synthesis of quinoline derivatives showcases the role of these compounds in facilitating environmentally benign synthetic routes (Murugesan et al., 2017).

  • Intramolecular Cyclization : Studies on the diastereoselective synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones via solvent-free catalyzed cascade reactions demonstrate the synthetic utility of quinoline derivatives in organic chemistry (Merchán Arenas & Kouznetsov, 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activities and physicochemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its biological activities, determination of its mechanism of action, and optimization of its properties for potential therapeutic applications .

properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-4-17-7-9-18(10-8-17)31(29,30)23-15-26(3)21-13-22(20(25)12-19(21)24(23)28)27-11-5-6-16(2)14-27/h7-10,12-13,15-16H,4-6,11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRBQZQHGJFAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC(C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one

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